Diacetonamine acid oxalate monohydrate

Description

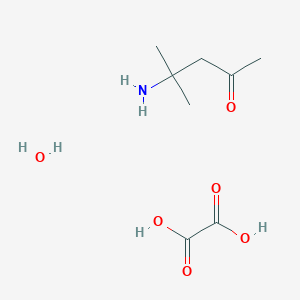

Structure

2D Structure

Properties

CAS No. |

51283-38-6 |

|---|---|

Molecular Formula |

C8H17NO6 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

4-amino-4-methylpentan-2-one;oxalic acid;hydrate |

InChI |

InChI=1S/C6H13NO.C2H2O4.H2O/c1-5(8)4-6(2,3)7;3-1(4)2(5)6;/h4,7H2,1-3H3;(H,3,4)(H,5,6);1H2 |

InChI Key |

WTWLHIRBZWLOBP-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O.O |

Canonical SMILES |

CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O.O |

Other CAS No. |

51283-38-6 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Diacetonamine Acid Oxalate Monohydrate

Established Synthetic Pathways for Diacetonamine (B58104) Acid Oxalate (B1200264) Monohydrate

The synthesis of diacetonamine, which is subsequently isolated as its acid oxalate monohydrate salt, can be achieved through several key methodologies. These routes primarily involve the condensation of carbonyl compounds with nitrogenous reagents.

Synthesis from Mesityl Oxide and Nitrogenous Reagents

A well-documented method for the preparation of diacetonamine involves the reaction of mesityl oxide with ammonia (B1221849). orgsyn.org Mesityl oxide, an α,β-unsaturated ketone, undergoes a Michael addition with ammonia.

The procedure typically involves treating mesityl oxide with aqueous or anhydrous ammonia. orgsyn.org In one established method, a mixture of mesityl oxide and aqueous ammonia is stirred for several hours, during which the reaction mixture becomes homogeneous. orgsyn.org The flask is often cooled due to the exothermic nature of the reaction. orgsyn.org After the initial reaction, the mixture is allowed to stand for a period, often several days, to ensure the completion of the reaction. orgsyn.org The excess ammonia is then removed, and the resulting diacetonamine is not isolated in its free base form but is directly converted to its hydrogen oxalate salt by treatment with oxalic acid in an alcoholic solution. orgsyn.org

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Yield |

| Mesityl Oxide | Aqueous Ammonia | None (initially) | 3 days | Diacetonamine Hydrogen Oxalate | 63-70% |

| Mesityl Oxide | Dry Ammonia | Alcohol | 48 hours | Diacetonamine Hydrogen Oxalate | Not specified |

Preparation Routes Involving Acetone (B3395972) and Ammonia Condensation

Diacetonamine can also be synthesized directly from the condensation of acetone and ammonia. orgsyn.org This reaction is more complex than the mesityl oxide route as it involves a series of condensation and addition reactions. The reaction between acetone and ammonia can lead to a mixture of products, including diacetonamine, triacetonamine (B117949), and other condensation products. asianpubs.org

The formation of diacetonamine from acetone and ammonia is believed to proceed through the initial formation of diacetone alcohol via an aldol (B89426) condensation of acetone. asianpubs.org This is followed by dehydration to form mesityl oxide, which then reacts with ammonia in situ as described in the previous section. asianpubs.org

Catalysis and Reaction Promoters in Diacetonamine Acid Oxalate Monohydrate Synthesis

The synthesis of diacetonamine and related compounds from acetone and ammonia is often facilitated by the use of catalysts or promoters. Acidic catalysts are commonly employed to promote the condensation reactions. asianpubs.org These can include Lewis acids and protonic acids, or their salts with ammonia or organic bases. asianpubs.org Examples of such catalysts include ammonium (B1175870) chloride, sulfuric acid, and boron trifluoride. asianpubs.org

In some procedures, "promoters" such as calcium chloride or ammonium nitrate are used to facilitate the reaction between acetone and ammonia. orgsyn.org For the synthesis of the related compound triacetonamine, cation-exchange resins with sulfonic acid groups have been shown to be effective catalysts for the condensation of acetone with ammonia. asianpubs.org

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include reaction time, temperature, and the stoichiometry of the reactants.

In the synthesis from mesityl oxide and aqueous ammonia, the reaction time is a critical factor. A reaction time of three days is suggested as optimal, as shorter times may result in an incomplete reaction, while longer periods can lead to decreased yields. orgsyn.org During the precipitation of the oxalate salt, the temperature must be carefully controlled. The addition of the amine solution to the oxalic acid solution should be done with cooling to prevent the formation of the neutral oxalate salt. orgsyn.org The final mixture is then heated to a specific temperature (e.g., 70°C) before filtration to ensure the correct salt crystallizes. orgsyn.org The purity of the final product is achieved through crystallization and washing with a suitable solvent like cold absolute alcohol. orgsyn.org A total yield of 285–320 g (63–70% of the theoretical amount) of the product that melts at 126–127°C has been reported. orgsyn.org

Derivatization Chemistry of the Diacetonamine Moiety within this compound

The diacetonamine molecule contains two primary reactive sites: the primary amine group and the carbonyl group. These functionalities allow for a wide range of chemical transformations, making diacetonamine a useful precursor for the synthesis of more complex molecules. To perform these derivatizations, the free diacetonamine base is typically liberated from its oxalate salt by treatment with a base.

Formation of Functionalized Derivatives from this compound Precursors

The primary amine group of diacetonamine can undergo various reactions typical of primary amines, such as N-alkylation and N-acylation. N-alkylation can introduce alkyl groups onto the nitrogen atom, leading to the formation of secondary amines. researchgate.net N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, results in the formation of amides.

The carbonyl group of diacetonamine can participate in condensation reactions. For instance, it can react with primary amines to form Schiff bases (imines). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases is a reversible reaction and is often driven to completion by the removal of water.

Transformation Pathways to Specific Chemical Scaffolds

Diacetonamine serves as a valuable precursor for the synthesis of various heterocyclic and acyclic compounds. Its bifunctional nature, possessing both a ketone and a primary amine, allows for a diverse range of chemical transformations.

One of the prominent applications of diacetonamine is in the synthesis of substituted piperidines , a core scaffold in many pharmaceuticals. The general strategy involves the reductive amination of the ketone functionality, followed by cyclization. For instance, reaction of diacetonamine with a suitable dicarbonyl compound or its equivalent can lead to the formation of a piperidine (B6355638) ring. While direct examples starting from this compound are not extensively detailed in the literature, the reactivity of the free base is well-established for this purpose. The Petrenko-Kritschenko piperidone synthesis, which involves the reaction of an aldehyde, a β-keto-ester, and an amine, provides a conceptual basis for how diacetonamine could be employed in multicomponent reactions to generate highly substituted piperidone rings. wikipedia.org

Another significant transformation pathway for diacetonamine is its conversion into stable nitroxide radicals , which are widely used as spin labels in biological studies. The synthesis of these radicals typically involves the oxidation of the corresponding secondary amine. Diacetonamine can be N-alkylated and then oxidized to form a stable nitroxide radical. These nitroxide spin labels are crucial for Electron Paramagnetic Resonance (EPR) spectroscopy studies to investigate the structure and dynamics of biomolecules. rsc.orgnih.govlibretexts.orgdu.edu

The transformation of diacetonamine into these scaffolds highlights its utility as a building block in organic synthesis. The following table summarizes potential transformation pathways:

| Starting Material | Reagents and Conditions | Target Scaffold |

| Diacetonamine | Dicarbonyl compound, reducing agent | Substituted Piperidine |

| Diacetonamine | Alkylating agent, oxidizing agent (e.g., m-CPBA) | Nitroxide Radical |

N-Substitution and Acylation Reactions on this compound

The primary amine group in diacetonamine is a key site for functionalization through N-substitution and N-acylation reactions. These reactions are fundamental in modifying the properties of the molecule and for its incorporation into larger, more complex structures. The acid oxalate salt can be neutralized in situ to liberate the free amine for these reactions.

N-Substitution Reactions:

N-alkylation of diacetonamine can be achieved using various alkylating agents such as alkyl halides. The reaction typically proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The use of a base is often required to neutralize the hydrogen halide formed during the reaction. While exhaustive methylation can lead to quaternary ammonium salts, controlled conditions can yield mono- or di-alkylated products. monash.edu The general scheme for N-alkylation is as follows:

R-NH₂ + R'-X → R-NH-R' + HX

Where R-NH₂ is diacetonamine, and R'-X is the alkylating agent.

N-Acylation Reactions:

N-acylation of diacetonamine introduces an acyl group to the nitrogen atom, forming an amide. This transformation is commonly carried out using acylating agents like acyl chlorides or acid anhydrides. researchgate.netnih.govyoutube.comyoutube.comresearchgate.net The reaction with an acyl chloride is typically rapid and exothermic, often performed in the presence of a non-nucleophilic base to scavenge the generated HCl.

R-NH₂ + R'-COCl → R-NH-CO-R' + HCl

Acid anhydrides are also effective acylating agents, with the advantage of producing a carboxylic acid as a byproduct, which is generally less corrosive than HCl. researchgate.netyoutube.comyoutube.comresearchgate.net

R-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH

The following table provides examples of reagents used for these transformations:

| Reaction Type | Reagent Class | Specific Example | Product Type |

| N-Alkylation | Alkyl Halide | Methyl Iodide | N-Methyl Diacetonamine |

| N-Acylation | Acyl Chloride | Acetyl Chloride | N-Acetyl Diacetonamine |

| N-Acylation | Acid Anhydride | Acetic Anhydride | N-Acetyl Diacetonamine |

Mechanistic Studies of this compound Formation Reactions

The formation of diacetonamine from acetone and ammonia is a classic example of a tandem reaction involving both condensation and conjugate addition. Mechanistic studies suggest a multi-step process.

The reaction is believed to initiate with the base-catalyzed aldol condensation of two molecules of acetone to form diacetone alcohol (4-hydroxy-4-methyl-2-pentanone). This intermediate then undergoes dehydration to yield mesityl oxide (4-methyl-3-penten-2-one). researchgate.net

The next key step is the Michael addition of ammonia to the α,β-unsaturated ketone, mesityl oxide. The nucleophilic nitrogen atom of ammonia attacks the β-carbon of the double bond, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final product, diacetonamine. researchgate.net

Acetone + Acetone ⇌ Diacetone alcohol

Diacetone alcohol ⇌ Mesityl oxide + H₂O

Mesityl oxide + NH₃ → Diacetonamine

The formation of the acid oxalate monohydrate salt is a straightforward acid-base reaction between diacetonamine and oxalic acid, followed by hydration.

Advanced Structural Elucidation and Solid State Characterization of Diacetonamine Acid Oxalate Monohydrate

Single-Crystal X-ray Diffraction Analysis of Diacetonamine (B58104) Acid Oxalate (B1200264) Monohydrate

Single-crystal X-ray diffraction (SCXRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into the molecular structure, conformation, and the nature of intermolecular interactions that dictate the macroscopic properties of a material. However, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for Diacetonamine acid oxalate monohydrate. While the synthesis and general properties of this compound are noted, detailed structural elucidation at the atomic level through SCXRD appears to be unpublished or not readily accessible.

In the absence of specific crystallographic data for this compound, a detailed analysis of its molecular geometry, crystal packing, and unit cell parameters cannot be provided. Such an analysis would typically involve the following subsections, which remain speculative without experimental data.

Determination of Molecular Geometry and Conformation of this compound

A hypothetical single-crystal X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsion angles of the diacetonamine cation, the oxalate anion, and the water molecule of hydration. This would allow for a detailed description of the conformation of the 4-amino-4-methyl-2-pentanone moiety, including the puckering of the carbon backbone and the orientation of the amino and methyl substituents. The geometry of the oxalate anion, whether planar or twisted, would also be determined.

Elucidation of Crystal Packing and Unit Cell Parameters for this compound

The crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ) are fundamental parameters obtained from SCXRD analysis. These parameters define the repeating lattice structure of the crystal. The arrangement of the diacetonamine cations, oxalate anions, and water molecules within this unit cell, known as the crystal packing, would be elucidated, revealing how these components come together to form the solid-state architecture.

Analysis of Asymmetric Unit Composition in this compound Structures

The asymmetric unit is the smallest part of the unit cell from which the entire crystal structure can be generated by applying symmetry operations. An SCXRD study would determine the exact composition of the asymmetric unit for this compound, specifying the number of diacetonamine cations, oxalate anions, and water molecules present.

Hydrogen Bonding Networks and Supramolecular Assembly in this compound

While specific experimental data for this compound is unavailable, the presence of hydrogen bond donors (N-H from the ammonium (B1175870) group and O-H from the water molecule) and acceptors (O atoms of the oxalate and ketone groups, and the oxygen of the water molecule) strongly suggests the formation of an extensive hydrogen-bonding network. The principles of supramolecular chemistry and observations from related oxalate structures allow for a general discussion of the likely interactions.

Identification and Characterization of Intermolecular Hydrogen Bonds (N–H···O, O–H···O) in this compound

It is highly probable that the crystal structure is stabilized by a network of N–H···O and O–H···O hydrogen bonds. The ammonium group of the diacetonamine cation is expected to form strong hydrogen bonds with the oxygen atoms of the oxalate anions and potentially the water molecule. The water molecule can act as both a hydrogen bond donor (O-H) and acceptor, bridging between cations and anions or other water molecules. The carbonyl oxygen of the diacetonamine cation could also participate as a hydrogen bond acceptor. The characterization of these bonds would involve determining their lengths and angles, which provides insight into their strength and directionality.

Role of Van der Waals Contacts in the Solid-State Organization of this compound

Van der Waals forces, though individually weak, collectively contribute significantly to the cohesive energy of the crystal. These non-directional and short-range interactions arise from temporary fluctuations in electron density, creating transient dipoles that induce complementary dipoles in neighboring molecules. In the crystal structure of this compound, these interactions occur between the hydrocarbon portions of the diacetonamine cation, specifically the methyl (–CH₃) and methylene (B1212753) (–CH₂) groups.

The packing of molecules in the crystal lattice is a balance between attractive forces (hydrogen bonds, van der Waals forces) and short-range repulsive forces. The aliphatic regions of the diacetonamine cations arrange themselves to maximize attractive van der Waals contacts without incurring significant steric hindrance. These interactions fill the spatial voids not occupied by the stronger, more directional hydrogen bonds, ensuring a dense and stable crystalline arrangement. The interplay between strong hydrogen bonds and the weaker, but numerous, van der Waals contacts is fundamental to understanding the compound's crystal packing, morphology, and physical properties like melting point and solubility.

Hirschfeld Surface Analysis for Quantification of Interatomic Contacts in this compound Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This method partitions crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of all intermolecular contacts can be generated.

For this compound, the Hirshfeld surface would be generated around the cation, anion, and water molecule to analyze their interaction environments. The surface is typically colored based on a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, primarily representing strong hydrogen bonds, while blue regions signify longer contacts, and white areas represent contacts around the van der Waals separation distance. nih.gov

A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of different types of atomic contacts to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. iucr.orgnih.gov

Based on analyses of similar organic oxalate hydrate (B1144303) salts, a representative breakdown of interatomic contacts is presented below. nih.govmdpi.com The dominant interactions are expected to be O···H/H···O contacts, indicative of the extensive hydrogen bonding network.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| O···H / H···O | ~45 - 55% | Represents strong N-H···O and O-H···O hydrogen bonds involving the ammonium group, water molecule, and oxalate anion. |

| H···H | ~25 - 35% | Corresponds to van der Waals contacts between the aliphatic hydrogen atoms of the diacetonamine cations. |

| C···H / H···C | ~5 - 10% | Represents weaker C-H···O hydrogen bonds and other van der Waals contacts involving carbon and hydrogen atoms. |

| O···C / C···O | ~2 - 5% | Indicates contacts between oxygen and carbon atoms, often found in the packing around the oxalate anion. |

| O···O | ~1 - 3% | Represents close contacts between oxygen atoms of adjacent oxalate anions or water molecules. |

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in this compound

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the spectrum is a superposition of the vibrational modes of the diacetonammonium cation, the oxalate anion, and the water of hydration.

The key functional groups and their expected vibrational frequencies are detailed in the table below. The presence of a broad absorption in the 3400-2500 cm⁻¹ range is characteristic of O-H (from water and carboxyl groups) and N-H stretching vibrations involved in hydrogen bonding. The carbonyl (C=O) stretching frequency of the ketone in the diacetonamine structure and the carboxylate group in the oxalate are distinct and important for characterization. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H Stretching | Water of hydration (H₂O) |

| ~3200-2800 (broad) | N-H Stretching | Ammonium group (R-NH₃⁺) |

| ~2970, 2880 | C-H Stretching | Aliphatic CH₃ and CH₂ groups |

| ~1715 | C=O Stretching | Ketone (in diacetonamine) |

| ~1680 | C=O Stretching (asymmetric) | Oxalate anion (COO⁻) |

| ~1620 | N-H Bending | Ammonium group (R-NH₃⁺) |

| ~1470, 1370 | C-H Bending | Aliphatic CH₃ and CH₂ groups |

| ~1320 | C=O Stretching (symmetric) | Oxalate anion (COO⁻) |

| ~1250 | C-N Stretching | Amine salt |

| ~780 | O-C=O Bending | Oxalate anion |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton NMR, Carbon-13 NMR) for Structural Assignment of this compound

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum would show signals for all non-exchangeable protons in the diacetonammonium cation. The acidic protons (from NH₃⁺ and H₂O) may appear as a broad singlet or may not be observed depending on the solvent and concentration. The spectrum is predicted to show three distinct signals corresponding to the two non-equivalent methyl groups and the methylene group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.2 | Singlet | 3H | Ketone methyl protons (-C(O)CH₃) |

| ~2.8 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~1.4 | Singlet | 6H | Gem-dimethyl protons (-C(CH₃)₂) |

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The diacetonammonium cation is expected to show five distinct signals. The oxalate anion, due to symmetry, will show only one signal for its two equivalent carboxylate carbons.

| Predicted Chemical Shift (ppm) | Assignment |

|---|---|

| ~208 | Ketone carbonyl carbon (C =O) |

| ~165 | Oxalate carboxylate carbon (O-C =O) |

| ~55 | Quaternary carbon (H₃N⁺-C (CH₃)₂) |

| ~50 | Methylene carbon (-C H₂-) |

| ~32 | Ketone methyl carbon (-C(O)C H₃) |

| ~28 | Gem-dimethyl carbons (-C(C H₃)₂) |

Mass Spectrometry (Field Desorption Mass Spectrometry, Electron Ionization Mass Spectrometry) for Molecular and Fragmentation Analysis of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.

Field Desorption (FD) Mass Spectrometry: As an ionic salt, this compound is best analyzed using a soft ionization technique like FD-MS to obtain molecular weight information. This method would likely show the protonated diacetonamine cation [C₆H₁₃NO + H]⁺ at an m/z of 116. The intact salt or clusters might also be observed at higher mass-to-charge ratios.

Electron Ionization (EI) Mass Spectrometry: EI-MS is a hard ionization technique that causes extensive fragmentation. The analysis would be performed on the volatile diacetonamine component. The molecular ion [C₆H₁₃NO]⁺˙ at m/z 115 would be observed, and its fragmentation pattern would provide structural confirmation. Key fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and the carbonyl group. libretexts.orgmiamioh.edu

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 115 | [C₆H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage adjacent to the carbonyl group, forming the [H₂N=C(CH₃)₂]⁺ ion. This is often a base peak for such amines. |

| 57 | [C₃H₅O]⁺ | Cleavage between C3 and C4, loss of C₃H₈N radical. |

| 43 | [CH₃CO]⁺ | Alpha-cleavage adjacent to the amine, forming the acylium ion. |

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment of this compound

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and assess the purity of a bulk sample. nih.gov Each crystalline solid has a unique atomic arrangement, which causes it to diffract X-rays in a characteristic pattern. This pattern, plotted as intensity versus diffraction angle (2θ), serves as a "fingerprint" for that specific crystalline phase. researchgate.net

For this compound, a PXRD analysis would confirm its crystalline nature and specific polymorphic form. The obtained diffraction pattern would be unique to this compound. To confirm the identity, the experimental pattern would be compared against a reference pattern from a database or a pattern simulated from single-crystal X-ray diffraction data. researchgate.net

PXRD is also highly effective for assessing sample purity. The presence of any crystalline impurity, such as unreacted starting materials or a different hydrate/polymorphic form, would result in the appearance of additional peaks in the diffraction pattern. nih.govnih.gov By comparing the sample pattern to the standard pattern of pure this compound, even small amounts of crystalline impurities can be detected.

A hypothetical PXRD data set is presented below to illustrate the typical format of the results.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 15.8 | 5.61 | 60 |

| 20.1 | 4.42 | 100 |

| 24.5 | 3.63 | 75 |

| 28.9 | 3.09 | 50 |

| 31.2 | 2.87 | 40 |

Theoretical and Computational Studies of this compound

Theoretical and computational chemistry offers powerful tools for the in-depth analysis of molecular structures, electronic properties, and spectroscopic characteristics. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific theoretical and computational studies focused exclusively on this compound. Despite this, it is possible to extrapolate the methodologies and expected outcomes of such studies based on research conducted on its constituent ions—diacetonamine and oxalate—and on structurally similar compounds. walisongo.ac.idtandfonline.comcsic.es This section will, therefore, outline the application of these theoretical approaches to this compound.

Density Functional Theory (DFT) Calculations on Electronic Structure and Interactions of this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Were DFT calculations to be performed on this compound, they would provide significant insights into the molecule's stability, reactivity, and the nature of the interactions between the diacetonamine cation, the oxalate anion, and the water molecule.

Furthermore, DFT can be employed to calculate various electronic properties, as illustrated in the hypothetical data table below, which is based on typical results for similar organic salts.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, reflecting the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Energy gap, which is a key indicator of the molecule's chemical reactivity and kinetic stability. |

These calculations would also shed light on the intricate network of hydrogen bonds. The protonated amine group of the diacetonamine cation is expected to act as a hydrogen bond donor, interacting with the carboxylate oxygen atoms of the oxalate anion and the oxygen atom of the water molecule. The water molecule, in turn, can act as both a hydrogen bond donor and acceptor, further stabilizing the crystal lattice. DFT can quantify the strength of these bonds by analyzing bond distances and angles, as well as through techniques like Quantum Theory of Atoms in Molecules (QTAIM).

Prediction of Spectroscopic Signatures and Conformational Landscapes of this compound

Computational methods are also invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the molecular structure.

For the oxalate anion, theoretical studies have shown that its vibrational spectra are sensitive to its conformation, which can be either planar (D2h symmetry) or non-planar (D2d symmetry). walisongo.ac.idresearchgate.net The specific vibrational modes observed in the experimental spectrum of this compound would be influenced by the crystalline environment and the interactions with the diacetonamine cation and water molecule. DFT calculations could predict these vibrational frequencies, helping to confirm the solid-state structure. A hypothetical comparison of experimental and calculated vibrational frequencies is presented below.

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Hypothetical Experimental Frequency | Hypothetical Calculated Frequency |

|---|---|---|---|

| N-H (amine salt) | Stretching | 3150 | 3165 |

| C=O (ketone) | Stretching | 1710 | 1715 |

| C=O (oxalate) | Asymmetric Stretching | 1680 | 1685 |

In addition to vibrational spectroscopy, theoretical calculations can predict NMR chemical shifts. For this compound, this would involve calculating the ¹H and ¹³C chemical shifts for the diacetonamine cation. These predicted values, when compared with experimental data, can help to confirm the molecular structure in solution or the solid state.

The conformational landscape of the diacetonamine cation could also be explored through computational methods. While the core structure is relatively rigid, rotation around the C-C single bonds could lead to different conformers. Theoretical calculations could determine the relative energies of these conformers, identifying the most stable geometry. This is particularly relevant for understanding the molecule's behavior in different environments.

Crystallization Processes and Polymorphism Research of Diacetonamine Acid Oxalate Monohydrate

Controlled Crystallization Strategies and Crystal Growth of Diacetonamine (B58104) Acid Oxalate (B1200264) Monohydrate

Controlled crystallization is crucial for obtaining crystals with desired characteristics such as size, shape, and purity. For Diacetonamine acid oxalate monohydrate, this involves careful manipulation of parameters during its formation and recrystallization.

The choice of solvent is a critical factor that influences the crystal morphology and habit of a compound by affecting the solute-solvent interactions and the growth rates of different crystal faces. For Diacetonamine acid oxalate, alcohol, particularly 95% and absolute alcohol, is a commonly mentioned solvent for its crystallization. orgsyn.org

The general principle is that solvents can influence crystal shape based on their polarity, viscosity, and ability to form hydrogen bonds with the solute. While specific studies on a variety of solvents for this compound are not widely published, it is understood that different solvent environments can lead to variations in crystal appearance. For instance, allowing crystals to remain in the mother liquor for extended periods can result in a darker coloration, which can be removed by washing with hot absolute alcohol, suggesting some level of interaction or impurity incorporation that can be rectified with a purer solvent environment. orgsyn.org

Table 1: General Influence of Solvent Properties on Crystal Morphology

| Solvent Property | Potential Impact on Crystal Morphology |

| Polarity | Can affect the relative growth rates of different crystal faces, leading to changes in aspect ratio (e.g., needles vs. plates). |

| Viscosity | Higher viscosity can slow down diffusion and crystal growth, potentially leading to smaller or more dendritic crystals. |

| Hydrogen Bonding | Solvents capable of hydrogen bonding can interact with functional groups on the crystal surface, inhibiting growth on specific faces and altering the overall shape. |

Temperature and pH are fundamental parameters that control the solubility, supersaturation, and ultimately the crystallization of ionic salts like this compound.

In the synthesis of the related Diacetonamine hydrogen oxalate, temperature control is explicitly mentioned as being crucial. The reaction mixture is heated to 70°C to ensure the formation of the desired product, followed by hot filtration. orgsyn.org Subsequently, the filtrate is cooled to allow for crystallization. This suggests that the solubility of Diacetonamine acid oxalate is significantly temperature-dependent, a property that is exploited for crystallization. Higher temperatures increase solubility, allowing for the dissolution of the compound, while controlled cooling leads to supersaturation and crystal formation. Rapid cooling typically results in smaller crystals, whereas slow cooling can yield larger, more well-defined crystals.

The pH of the solution is also a critical factor. The synthesis of Diacetonamine hydrogen oxalate involves the reaction of an amine with oxalic acid. The pH of the solution will determine the protonation state of both the diacetonamine and the oxalate species. To form the acid salt, a specific stoichiometric ratio of oxalic acid is used, and litmus (B1172312) is used as an external indicator during the titration, highlighting the importance of controlling the acidity of the medium to obtain the desired salt. orgsyn.org Deviations in pH could lead to the formation of the neutral oxalate salt or prevent crystallization altogether.

Table 2: Effect of Temperature and pH on Crystallization

| Parameter | General Effect on Crystallization | Relevance to this compound |

| Temperature | Affects solubility and the level of supersaturation. Higher temperatures generally increase solubility. | Heating to 70°C is used to dissolve the compound, and subsequent cooling induces crystallization. orgsyn.org |

| Solution pH | Determines the ionization state of the acidic and basic functional groups. | Crucial for the formation of the specific acid oxalate salt. Incorrect pH can lead to the formation of other salts. orgsyn.org |

In general, the kinetics of crystallization are governed by two main processes: nucleation (the formation of new crystal nuclei) and crystal growth (the subsequent increase in size of these nuclei). These processes are influenced by factors such as supersaturation, temperature, solvent properties, and the presence of impurities. The synthesis procedure for Diacetonamine hydrogen oxalate, which involves heating to dissolve and then cooling to crystallize, is a common method where nucleation is induced by creating a supersaturated state through a change in temperature. orgsyn.org

Applications and Research Trajectories of Diacetonamine Acid Oxalate Monohydrate in Chemical Disciplines

Role of Diacetonamine (B58104) Acid Oxalate (B1200264) Monohydrate in Organic Synthesis as a Reagent or Intermediate

Diacetonamine acid oxalate monohydrate serves as a valuable precursor and intermediate in various organic syntheses. Its bifunctional nature, containing both a ketone and a secondary amine, allows for a range of chemical transformations, making it a versatile building block for more complex molecules.

Catalytic Applications of this compound in Organic Transformations

While diacetonamine and its derivatives are pivotal in creating compounds with catalytic applications, direct use of this compound as a catalyst in organic transformations is not extensively documented in scientific literature. However, its role as a precursor to catalytically active molecules is significant. For instance, the stable nitroxide radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a highly efficient and selective catalyst for the oxidation of alcohols, is synthesized from triacetonamine (B117949), which itself can be derived from diacetonamine. asianpubs.orgwikipedia.org

This compound as a Building Block for Complex Chemical Structures

The primary application of this compound in organic synthesis is as a key intermediate for the construction of complex heterocyclic structures, most notably substituted piperidine (B6355638) rings.

A significant application is in the synthesis of 2,2,6,6-tetramethylpiperidine (B32323) derivatives . These compounds are the foundational structures for a major class of industrial chemicals known as Hindered Amine Light Stabilizers (HALS) . HALS are crucial additives in polymers, protecting them from degradation by light and heat. The synthesis of these bulky piperidine structures often starts from intermediates derived from the condensation of acetone (B3395972) and ammonia (B1221849), with diacetonamine being a key precursor. wikipedia.org

Furthermore, diacetonamine is a direct precursor to triacetonamine (2,2,6,6-tetramethyl-4-piperidone) . asianpubs.orgprepchem.comgoogle.com Triacetonamine is a versatile intermediate for a wide array of more complex molecules, including:

Nitroxide Radicals: Triacetonamine is the primary starting material for the synthesis of stable nitroxide radicals like TEMPO and its derivatives. These radicals have widespread applications in organic synthesis as oxidation catalysts and as spin labels in biological studies.

Pharmaceutical Intermediates: The tetramethylpiperidine (B8510282) core is a structural motif found in some pharmaceutically active compounds, and triacetonamine serves as a key building block for accessing these structures. ontosight.ai

Spirocyclic Compounds: Diacetonamine-derived structures can be utilized in the synthesis of spirocyclic amines and nitroxides, which are of interest in materials science and medicinal chemistry due to their rigid three-dimensional structures. whiterose.ac.ukmdpi.com

The conversion of diacetonamine to triacetonamine involves the reaction of diacetonamine with acetone. The oxalate salt is a convenient form for the storage and handling of diacetonamine, which can be neutralized to the free amine for subsequent reactions. orgsyn.org

Contributions of this compound to Material Science and Advanced Materials Research

The utility of this compound in material science is primarily indirect, stemming from its role as a precursor to polymer additives.

Exploration of this compound in Polymer Chemistry due to Reactive Functional Groups

The direct polymerization of this compound is not a common application. However, its derivatives are of immense importance in polymer chemistry. As mentioned previously, diacetonamine is a key building block for HALS. wikipedia.org These stabilizers are essential for the longevity and durability of a wide range of polymeric materials, including polyolefins, polyurethanes, and styrenics. HALS function by scavenging free radicals that are formed during the photo-oxidation of the polymer, thereby preventing degradation of the material's physical and mechanical properties. While not a monomer itself in these applications, the synthesis of these vital polymer additives relies on the chemical scaffold provided by diacetonamine.

A related compound, diacetone acrylamide (B121943) (DAAM), which shares the diacetone structural feature, is used as a functional monomer in the synthesis of specialty polymers. researchgate.net Copolymers containing DAAM can be crosslinked, leading to improved mechanical and chemical resistance properties in coatings and adhesives. researchgate.net

Application of this compound in Hydrogen-Bonded Organic Frameworks (HOFs) Research

There is no specific research documenting the use of this compound in the construction of Hydrogen-Bonded Organic Frameworks (HOFs). However, the fundamental components of the molecule—an amine and an oxalate—are well-known participants in the formation of hydrogen-bonded networks, which are the basis of HOFs. rsc.org

Amine oxalates, in general, exhibit extensive hydrogen bonding. researchgate.net The ammonium (B1175870) cation (formed by protonation of the amine) can act as a hydrogen bond donor, while the carboxylate groups of the oxalate anion are excellent hydrogen bond acceptors. This donor-acceptor pairing can lead to the formation of robust and predictable supramolecular structures, such as chains, sheets, and three-dimensional networks. researchgate.net It is plausible that this compound could self-assemble into ordered crystalline structures governed by these hydrogen bonding interactions, a key principle in the design of HOFs.

Research Applications of this compound in Analytical Chemistry

Specific applications of this compound as a specialized reagent in analytical chemistry are not widely reported in the literature. Its potential use could be inferred from the general reactivity of its functional groups. For instance, as a primary amine, it could potentially be used as a derivatizing agent to enhance the detection of certain analytes in chromatographic methods. However, there are no established analytical protocols that specifically utilize this compound for such purposes. The analysis of amines often involves derivatization to improve their volatility for gas chromatography or to introduce a chromophore or fluorophore for UV or fluorescence detection in liquid chromatography.

This compound as a Reagent in Chemical Analysis

This compound is identified as a reagent used in the field of chemical analysis for the identification, measurement, and analysis of various chemical substances. lookchem.com Its value in chemical tests and assays is attributed to its specific reactivity and solubility characteristics. lookchem.com The compound possesses two key functional components that inform its potential as an analytical reagent: the oxalate anion and the diacetonamine cation.

The oxalate portion can participate in precipitation reactions, a common technique in gravimetric analysis. For instance, oxalate salts are widely used to precipitate metal ions such as calcium, lead, and rare earth metals from a solution, allowing for their quantitative determination. chemicalbook.com Similarly, the amine group in the diacetonamine component provides basic properties, allowing it to react with acids. This reactivity is demonstrated in the synthesis of the compound itself, where the amount of diacetonamine in a solution is determined by titration with a standard solution of oxalic acid to facilitate the formation of the salt. orgsyn.orgacs.org While it is established as a chemical reagent, specific, standardized analytical methods designating this compound for the analysis of other substances are not extensively detailed in current literature. lookchem.com

Development of Analytical Methods Utilizing this compound

The development of specific analytical methods that actively utilize this compound as a primary reagent is a specialized area of research. While broad applications exist for oxalate compounds in analysis, methods centered on this particular salt are less common. chemicalbook.com However, based on its chemical structure, several analytical approaches could theoretically be developed.

Methods could be designed to leverage the precipitating power of the oxalate anion for determining the concentration of certain metal cations. Furthermore, the amine functional group allows the compound to be used in acid-base chemistry.

The analysis of the oxalate component itself is well-established through various techniques, which could be adapted for quality control or reaction monitoring where this compound is used. These methods provide a framework for how the oxalate moiety can be detected and quantified.

Table 1: General Analytical Methods for Oxalate Quantification (Note: These methods are for quantifying oxalate in a sample, not methods that use this compound as a reagent)

| Method Type | Principle | Common Application |

|---|---|---|

| Chromatography | Separation of oxalate from other sample components followed by detection, often using mass spectrometry (MS/MS). nih.gov | Quantification of urinary oxalate for clinical research. nih.gov |

| Enzymatic Analysis | Oxalate is degraded by an enzyme (e.g., oxalate oxidase), and a resulting product (e.g., hydrogen peroxide) is measured colorimetrically. | Measurement of oxalate content in food and biological fluids. |

| Titration | Direct titration of an oxalate-containing solution with a standardized solution of an oxidizing agent like potassium permanganate. | Classical chemical analysis for determining high concentrations of oxalate. |

| Electrochemical Detection | Measurement of the electrical response of an electrode to the oxidation or reduction of oxalate. | Used in specialized sensors for real-time oxalate monitoring. nih.gov |

Biological and Biochemical Research Applications Involving this compound

This compound and its core component, diacetonamine, have been noted for their applications in biochemical research. ontosight.ai The compound's structure, featuring a ketone and a primary amine, makes it a versatile building block for chemical synthesis and a subject of investigation for its biological activity. ontosight.ai Research has primarily focused on the diacetonamine molecule, which has been identified as a significant signaling substance in microbial systems. researchgate.net

Identification of Diacetonamine as a Sporulation-Inducing Factor in Microbial Systems

A significant finding in biochemical research is the identification of diacetonamine as a sporulation-inducing factor (SIF) for bacteria in the genus Bacillus. researchgate.net In a bioassay-guided investigation of methanol (B129727) extracts from soybean curd residues, diacetonamine was isolated and confirmed as the active compound responsible for promoting sporulation. researchgate.net

The study evaluated the spore-inducing activity of diacetonamine toward Bacillus amyloliquefaciens. The formation of spores was observed microscopically after incubating the vegetative cells with the compound. The results demonstrated a clear, concentration-dependent effect on the frequency of sporulation. researchgate.net

Table 2: Sporulation-Inducing Activity of Diacetonamine on B. amyloliquefaciens

| Compound Concentration | Sporulation Frequency | Observation |

|---|---|---|

| 40 µM | Weakly Positive (+) | 10–50% of vegetative cells formed spores. |

| 400 µM | Positive (++) | >50% of vegetative cells formed spores. |

Data sourced from a study on the identification of diacetonamine as a sporulation-inducing factor. researchgate.net Sporulation frequency was defined as: (±) for <10%, (+) for 10–50%, and (++) for >50%.

This identification of diacetonamine as a microbial signaling molecule highlights its potential role in regulating fundamental metabolic processes in certain bacteria. researchgate.net

Investigations into Biochemical Pathways and Interactions Influenced by this compound

The biochemical influence of this compound can be considered from the perspective of its two main components: the diacetonamine cation and the oxalate anion.

The primary documented biochemical role of the diacetonamine moiety is the induction of the sporulation pathway in Bacillus species, as detailed previously. researchgate.net Bacterial sporulation is a complex developmental process triggered by environmental signals, leading to the formation of a dormant, resistant spore. Diacetonamine acts as an external chemical signal that can initiate this intricate genetic and morphological pathway. researchgate.net More recent research has also suggested that diacetonamine is a potential lead compound for inducing the disaggregation of amyloid fibrils, indicating a possible application in neurodegenerative disease research. researchgate.net

The oxalate component is a well-known metabolite with significant roles and interactions in various biochemical pathways. In humans and other animals, oxalate is a metabolic end-product. nih.gov It can be derived from the breakdown of ascorbic acid (vitamin C) or from the metabolism of the amino acids glycine (B1666218) and serine. nih.gov The handling of oxalate in the body involves intestinal absorption and secretion, with the majority being excreted by the kidneys. nih.gov High concentrations of oxalate can lead to the formation of calcium oxalate crystals, a primary component of kidney stones. nih.gov In plants, oxalate is involved in processes such as calcium regulation, detoxification of heavy metals, and defense against herbivores. nih.gov Fungal pathogens are also known to secrete oxalate to weaken plant cell walls during infection. nih.gov

While the biochemical pathways of oxalate are extensively studied, research specifically detailing the integrated effect of this compound on these metabolic systems is limited.

Advanced Analytical Methodologies for Research on Diacetonamine Acid Oxalate Monohydrate

Chromatographic Techniques for Separation and Purity Assessment of Diacetonamine (B58104) Acid Oxalate (B1200264) Monohydrate

Chromatographic methods are essential for the separation and purity evaluation of Diacetonamine Acid Oxalate Monohydrate, allowing for the isolation of the main compound from starting materials, byproducts, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of this compound and its Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the qualitative and quantitative analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for identifying and quantifying the diacetonamine base after liberation from its oxalate salt, as well as detecting potential byproducts from its synthesis.

The synthesis of diacetonamine often involves the reaction of mesityl oxide with ammonia (B1221849). orgsyn.orgprepchem.com This process can lead to the formation of various side products, including triacetonamine (B117949) and triacetondiamine. orgsyn.org GC-MS analysis allows for the effective separation of these compounds based on their different boiling points and affinities for the stationary phase within the GC column.

The process involves introducing a derivatized, volatile sample of the amine into the gas chromatograph. The components of the mixture are separated as they travel through the column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. Recent advancements in GC-MS have also demonstrated its utility in quantifying oxalate in biological samples after derivatization, suggesting its potential for analyzing the entire salt complex under specific analytical conditions. mdpi.com

Thermal Analysis for Stability and Decomposition Studies of this compound

Thermal analysis techniques are critical for understanding the thermal stability, decomposition pathways, and phase transitions of this compound. abo.fi These methods measure changes in the physical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) of this compound

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. h-and-m-analytical.comebatco.com For this compound, TGA provides valuable information about its thermal decomposition process. The analysis is typically performed in an inert atmosphere, such as nitrogen, to prevent oxidation. netzsch.com

The decomposition of oxalate monohydrates, such as calcium oxalate monohydrate, which is often used as a TGA calibration standard, typically occurs in distinct, well-separated steps. h-and-m-analytical.comnetzsch.comnetzsch.com A similar pattern is expected for this compound:

Dehydration: The first mass loss, occurring at a lower temperature range, corresponds to the loss of the water molecule of hydration. For calcium oxalate monohydrate, this occurs around 170-200°C. h-and-m-analytical.comnetzsch.com

Decomposition of the Organic Moiety: Subsequent heating leads to the decomposition of the diacetonamine and oxalate components. The oxalate portion typically decomposes to release carbon monoxide (CO) and, at higher temperatures, carbon dioxide (CO2). h-and-m-analytical.comresearchgate.net The diacetonamine would decompose into smaller volatile fragments.

Final Residue: The process continues until a stable residue remains at the final temperature.

The resulting TGA curve plots percentage weight loss against temperature, with each step in the curve indicating a specific decomposition event. The derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint the temperature of the most rapid decomposition for each step. netzsch.com

Table 1: Representative TGA Decomposition Stages for an Oxalate Monohydrate

| Decomposition Step | Temperature Range (°C) | Gaseous Product Evolved | Description |

| 1 | ~100 - 250 | H₂O | Loss of water of hydration. |

| 2 | ~400 - 550 | CO, Organic Fragments | Decomposition of the oxalate and diacetonamine moieties. |

| 3 | ~700 - 850 | CO₂ | Further decomposition of intermediate products. |

Differential Thermal Analysis (DTA) of this compound

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. vbcop.orgslideshare.net This technique detects physical and chemical changes that are accompanied by a change in enthalpy. u-szeged.hu

When analyzing this compound, the DTA curve would display peaks corresponding to thermal events:

Endothermic Peaks: These peaks indicate heat absorption and are characteristic of processes like dehydration (loss of the water molecule), melting, and some decomposition steps. vbcop.org The initial loss of water from the monohydrate would be represented by a distinct endothermic peak. u-szeged.hu

Exothermic Peaks: These peaks signify heat release and are associated with processes like crystallization or certain decomposition reactions, particularly oxidative decomposition if the analysis is run in air. vbcop.org

By correlating DTA and TGA data, a comprehensive thermal profile of the compound can be established. For example, a mass loss in the TGA curve corresponding to an endothermic peak in the DTA curve strongly indicates a dehydration or decomposition event. abo.fi

X-ray Fluorescence (XRF) for Elemental Composition Analysis (if applicable)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. researchgate.net It works by bombarding a sample with high-energy X-rays, which causes the atoms in the sample to emit "fluorescent" or secondary X-rays. Each element emits X-rays at a unique characteristic energy, allowing for the identification of the elements present. physlab.org

For an organic compound like this compound (C₈H₁₇NO₆), XRF is not the primary method for determining its bulk composition, as the technique has limitations in detecting light elements such as carbon, hydrogen, nitrogen, and oxygen. malvernpanalytical.com

However, XRF is highly applicable for:

Purity Assessment: It can be used as a rapid screening tool to detect the presence of inorganic impurities, particularly heavier elements or metallic contaminants that may have been introduced from catalysts or reactors during the synthesis process. malvernpanalytical.comiaea.org

Quality Control: In a manufacturing setting, XRF can ensure that the final product is free from elemental contaminants that could affect its quality and subsequent use. malvernpanalytical.com

The main advantages of XRF in this context are its speed, minimal sample preparation, and non-destructive nature, allowing the sample to be used for other analyses. malvernpanalytical.commalvernpanalytical.com

Scanning Electron Microscopy (SEM) for Morphological Studies of this compound Crystals

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface. It is an invaluable tool for studying the morphology of crystalline materials like this compound.

SEM analysis provides detailed information about:

Crystal Morphology and Habit: It reveals the external shape and form of the crystals, which is a result of the internal crystal structure and the conditions of crystallization. Studies on other oxalates, like calcium oxalate, have used SEM to identify specific crystal shapes, such as plates or dipyramidal structures. johnshopkins.eduresearchgate.net

Crystal Size and Size Distribution: The technique allows for precise measurement of crystal dimensions, providing data on the size range and uniformity of the crystalline product.

Surface Topography: SEM can visualize surface features such as growth steps, fractures, or agglomeration of smaller crystals. nih.gov

The sample is typically coated with a thin layer of a conductive material, like gold, to prevent charge build-up from the electron beam. The resulting images provide a three-dimensional appearance, offering critical insights into the physical characteristics of the crystalline powder. researchgate.net

Table 2: Summary of Advanced Analytical Methodologies

| Technique | Abbreviation | Information Provided | Application to Compound |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile compounds | Purity assessment, detection of organic byproducts |

| Thermogravimetric Analysis | TGA | Thermal stability, decomposition temperatures, mass loss | Study of dehydration and decomposition pathway |

| Differential Thermal Analysis | DTA | Enthalpic changes (melting, decomposition) | Identification of endothermic and exothermic events |

| X-ray Fluorescence | XRF | Elemental composition (heavier elements) | Detection of inorganic/metallic impurities |

| Scanning Electron Microscopy | SEM | Crystal shape, size, and surface morphology | Characterization of crystalline structure |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing diacetonamine acid oxalate monohydrate?

- Methodology : The compound is synthesized by reacting diacetonamine oxalate with copper chloride in deionized water, followed by recrystallization in alcohol to obtain single crystals. Characterization involves elemental analysis, infrared spectroscopy (IR), and X-ray diffraction (XRD) to confirm the structure and molar ratio of components (e.g., oxalic acid, diacetonamine, and metal ions in a 2:1:2 ratio) . For purity verification, thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can assess hydration states.

Q. What spectroscopic techniques are critical for structural elucidation of diacetonamine acid oxalate derivatives?

- Methodology : IR spectroscopy identifies functional groups (e.g., carboxylate C=O stretching at ~1600 cm⁻¹ and N-H bonds from diacetonamine). XRD provides crystallographic data (unit cell parameters, space group), while nuclear magnetic resonance (NMR) resolves proton environments. For metal complexes, electron paramagnetic resonance (EPR) can confirm metal coordination .

Q. How is the fungicidal activity of diacetonamine acid oxalate complexes evaluated in plant pathogens?

- Methodology : Toxicity assays involve spore germination inhibition tests on plant pathogens (e.g., Fusarium spp.). Serial dilutions of the compound are applied to fungal spores, and inhibition rates are compared to standards like zineb. EC₅₀ values are calculated using probit analysis, with controls for solvent effects .

Advanced Research Questions

Q. How can the molar ratio of reactants be optimized to enhance bioactivity in diacetonamine acid oxalate-metal complexes?

- Methodology : Systematic variation of stoichiometry (e.g., oxalic acid:metal:diacetonamine ratios) during synthesis, followed by bioactivity screening, identifies optimal ratios. For example, a 2:1:2 ratio yielded superior fungicidal activity in copper complexes . High-throughput screening with microplate assays accelerates data collection.

Q. How should researchers resolve contradictions between elemental analysis and crystallographic data in characterizing diacetonamine acid oxalate derivatives?

- Methodology : Cross-validate results using complementary techniques. For instance, discrepancies in metal content (elemental analysis vs. XRD) may arise from non-stoichiometric hydration. TGA-MS can quantify bound water, while inductively coupled plasma mass spectrometry (ICP-MS) verifies metal ratios .

Q. What mechanistic insights explain the inhibition of calcium oxalate monohydrate crystallization by additives, and can these apply to diacetonamine acid oxalate systems?

- Methodology : In vitro crystallization assays (e.g., using glass slides or synthetic urine) with additives (e.g., amino acids, magnesium ions) monitor crystal modulation via polarized light microscopy or scanning electron microscopy (SEM). Kinetic studies assess growth rates, while zeta potential measurements evaluate surface charge changes .

Q. How do solvent polarity and temperature influence the crystallization of this compound?

- Methodology : Solvent screening (water, ethanol, isopropanol) at controlled temperatures (10–60°C) identifies conditions favoring monohydrate formation. Crystallinity is assessed via XRD, while solubility curves are generated using gravimetric analysis. Metastable zone widths are determined to optimize nucleation .

Methodological Considerations

- Data Presentation : Use tables to compare bioactivity (e.g., EC₅₀ values against pathogens) and crystallographic data (e.g., bond lengths, angles). Statistical analysis (ANOVA, t-tests) must justify significance thresholds .

- Reproducibility : Document synthesis parameters (pH, stirring time) in supplemental materials. For bioassays, include positive/negative controls and replicate counts .

- Safety : Handle oxalate derivatives with PPE; ammonium oxalate monohydrate (CAS 6009-70-7) requires proper ventilation due to respiratory hazard thresholds (PAC-1: 30 mg/m³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.